REACTION_CXSMILES
|
COC1C=CC=CC=1C.C1(=O)OC(=O)CC1.[Cl-].[Al+3].[Cl-].[Cl-].[CH3:21][O:22][C:23]1[CH:28]=[C:27]([C:29](=[O:35])[CH2:30][CH2:31][C:32]([OH:34])=O)[CH:26]=[CH:25][C:24]=1[CH3:36].[BH4-].[Na+].[H][H].S(=O)(=O)(O)O>[Pd].C1C=CC=CC=1.C(=S)=S>[CH3:36][C:24]1[CH:25]=[C:26]2[C:27](=[CH:28][C:23]=1[O:22][CH3:21])[C:29](=[O:35])[CH2:30][CH2:31][CH2:32]2.[CH3:36][C:24]1[CH:25]=[C:26]2[C:27]([CH2:29][CH2:30][CH2:31][C:32]2=[O:34])=[CH:28][C:23]=1[O:22][CH3:21] |f:2.3.4.5,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
2-methoxy-4-(3'-carboxy-1'-oxopropyl)-toluene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1)C(CCC(=O)O)=O)C
|
Name
|
2-methoxy-5-(3°-carboxy-1'-oxopropyl)-toluene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 12.2 g
|
Type
|
ADDITION
|
Details
|
the mixture is poured into 500 g
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C2CCCC(C2=CC1OC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C2CCCC(C2=C1)=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
COC1C=CC=CC=1C.C1(=O)OC(=O)CC1.[Cl-].[Al+3].[Cl-].[Cl-].[CH3:21][O:22][C:23]1[CH:28]=[C:27]([C:29](=[O:35])[CH2:30][CH2:31][C:32]([OH:34])=O)[CH:26]=[CH:25][C:24]=1[CH3:36].[BH4-].[Na+].[H][H].S(=O)(=O)(O)O>[Pd].C1C=CC=CC=1.C(=S)=S>[CH3:36][C:24]1[CH:25]=[C:26]2[C:27](=[CH:28][C:23]=1[O:22][CH3:21])[C:29](=[O:35])[CH2:30][CH2:31][CH2:32]2.[CH3:36][C:24]1[CH:25]=[C:26]2[C:27]([CH2:29][CH2:30][CH2:31][C:32]2=[O:34])=[CH:28][C:23]=1[O:22][CH3:21] |f:2.3.4.5,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
2-methoxy-4-(3'-carboxy-1'-oxopropyl)-toluene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1)C(CCC(=O)O)=O)C
|
Name
|
2-methoxy-5-(3°-carboxy-1'-oxopropyl)-toluene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 12.2 g
|
Type
|
ADDITION
|
Details
|
the mixture is poured into 500 g
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C2CCCC(C2=CC1OC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C2CCCC(C2=C1)=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |